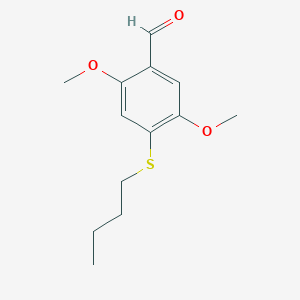

Benzaldehyde, 4-(butylthio)-2,5-dimethoxy-

Description

Structure and Properties The compound Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- features a benzaldehyde core substituted with a butylthio group (-S-C₄H₉) at position 4 and methoxy groups (-OCH₃) at positions 2 and 5.

Properties

CAS No. |

648956-96-1 |

|---|---|

Molecular Formula |

C13H18O3S |

Molecular Weight |

254.35 g/mol |

IUPAC Name |

4-butylsulfanyl-2,5-dimethoxybenzaldehyde |

InChI |

InChI=1S/C13H18O3S/c1-4-5-6-17-13-8-11(15-2)10(9-14)7-12(13)16-3/h7-9H,4-6H2,1-3H3 |

InChI Key |

KRPGTVMKAWMNLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=C(C=C(C(=C1)OC)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- typically involves the introduction of the butylthio and methoxy groups onto the benzaldehyde core. One common method is the nucleophilic substitution reaction where a suitable benzaldehyde derivative is reacted with butylthiol in the presence of a base. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the formation of intermediate compounds, which are then subjected to further functional group transformations to yield the final product. The reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- undergoes various chemical reactions including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and butylthio groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: 4-(butylthio)-2,5-dimethoxybenzoic acid.

Reduction: 4-(butylthio)-2,5-dimethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy and butylthio groups may influence the compound’s lipophilicity and ability to penetrate biological membranes, thereby affecting its bioavailability and activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Electronic Effects

- Thioether vs. Halogen Substituents : The butylthio group in the target compound donates electron density via sulfur’s lone pairs, activating the benzene ring toward electrophilic substitution. In contrast, halogenated analogs (e.g., 4-iodo or 4-bromo derivatives) withdraw electron density, directing reactivity differently .

- Positional Isomerism : The 2,5-dimethoxy substitution pattern in the target compound creates a para-directing effect, whereas analogs like 4-bromo-3,5-dimethoxybenzaldehyde have meta-directing methoxy groups, altering regioselectivity in reactions .

Physicochemical Properties

- Boiling Points and Volatility : The target compound’s butylthio group likely increases boiling point compared to 2,5-dimethoxybenzaldehyde (419.2 K at 0.013 bar) due to higher molecular weight and stronger van der Waals forces.

- Lipophilicity : The thioether and alkyl chains enhance lipid solubility, making the target compound more suitable for hydrophobic environments (e.g., lipid membranes in drug delivery) compared to polar analogs like syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) .

Research Findings and Gaps

- Spectral Data : While GC/MS and IR data are available for analogs like syringaldehyde , the target compound’s spectral profile remains uncharacterized.

Biological Activity

Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, interactions with biological systems, and relevant research findings.

- Molecular Formula : C12H16O3S

- Molar Mass : 240.32 g/mol .

The biological activity of Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- involves several mechanisms:

- Enzyme Interaction : The compound can bind to and modulate the activity of various enzymes. This interaction can either inhibit or activate enzymes that are crucial in metabolic pathways .

- Receptor Modulation : It may interact with cellular receptors, leading to alterations in cellular signaling pathways .

- Gene Expression : The compound has been shown to influence the expression of genes involved in metabolic and regulatory processes, potentially affecting overall cellular function .

Antimicrobial Activity

Research indicates that Benzaldehyde derivatives exhibit antimicrobial properties. For instance:

- Bacterial Inhibition : Studies have shown that compounds similar to Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- can inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for benzaldehyde derivatives has been reported at varying levels depending on the specific structure and substituents present .

| Bacteria | MIC (mM) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 10.0 |

Cytotoxicity

The cytotoxic effects of Benzaldehyde derivatives have also been investigated:

- In vitro studies suggest that certain benzaldehyde derivatives can induce cell death in cancer cell lines through apoptosis mechanisms. This is attributed to their ability to generate reactive oxygen species (ROS) and disrupt mitochondrial function .

Case Studies

-

Antibacterial Activity Study :

A study conducted on various substituted benzaldehydes showed that compounds with specific functional groups exhibited enhanced antibacterial activity against multiple strains of bacteria. The study utilized serial dilution methods to determine MIC values and found that the presence of hydroxyl groups significantly increased efficacy against Gram-positive bacteria . -

Cytotoxicity Assessment :

Another investigation focused on the cytotoxic effects of benzaldehyde derivatives on cancer cell lines demonstrated that these compounds could effectively reduce cell viability at specific concentrations. The mechanism was linked to oxidative stress induction and mitochondrial dysfunction .

Applications in Medicine and Industry

Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- is not only of interest for its biological activities but also has applications in:

- Pharmaceutical Development : Its potential as a precursor for drug synthesis makes it valuable in medicinal chemistry.

- Chemical Industry : The compound serves as an intermediate in synthesizing more complex organic molecules used in various industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.